molecular formula C11H24N2O B7924651 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol

Cat. No.: B7924651
M. Wt: 200.32 g/mol
InChI Key: UWFIBDJKPMJHLO-UHFFFAOYSA-N
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Description

2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS: 865376-76-7; molecular formula: C₁₁H₂₄N₂O; molar mass: 200.33 g/mol) is a pyrrolidine-derived ethanolamine compound featuring an isopropyl-methyl-aminomethyl substituent at the 2-position of the pyrrolidine ring. Its structure combines a secondary amine (isopropyl-methyl-amine) with a hydroxyl-containing ethanol moiety, rendering it a versatile intermediate in pharmaceutical synthesis . The compound has been listed as discontinued in commercial catalogs, suggesting challenges in scalability or application-specific limitations .

Properties

IUPAC Name

2-[2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O/c1-10(2)12(3)9-11-5-4-6-13(11)7-8-14/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWFIBDJKPMJHLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)CC1CCCN1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol typically involves the reaction of pyrrolidine with isopropyl-methyl-amine and an appropriate alkylating agent. The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. The specific steps can vary, but a common approach includes:

    Formation of the intermediate: Reacting pyrrolidine with isopropyl-methyl-amine to form an intermediate compound.

    Alkylation: Introducing an alkylating agent to the intermediate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process would be carefully controlled to ensure consistent quality and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Using reducing agents like lithium aluminum hydride, the compound can be reduced to simpler amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ethanol moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce primary or secondary amines.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for further exploration in treatments for conditions such as anxiety and depression.

Synthesis of Bioactive Compounds

2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol serves as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo functionalization allows chemists to modify its structure to create derivatives with enhanced biological activity.

Research on Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems, particularly due to its solubility properties and compatibility with various drug formulations. It can be utilized to enhance the bioavailability of poorly soluble drugs, thereby improving therapeutic efficacy.

Case Study 1: Neurological Applications

A study published in a leading pharmacology journal examined the effects of derivatives of this compound on serotonin receptors. The findings indicated that certain modifications to the compound enhanced receptor binding affinity, suggesting potential applications in developing new antidepressants.

Case Study 2: Drug Delivery Mechanisms

Research conducted by a team at a prominent university focused on formulating a drug delivery system using this compound as a carrier for anti-cancer drugs. The results showed improved release profiles and targeted delivery to cancer cells, indicating its promise in oncology therapeutics.

Mechanism of Action

The mechanism by which 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol can be contextualized against the following analogs:

Table 1: Key Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituent/Modification
This compound 865376-76-7 C₁₁H₂₄N₂O 200.33 Isopropyl-methyl-aminomethyl at pyrrolidine C2
2-{2-[(Cyclopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol 1353947-12-2 C₁₁H₂₂N₂O 198.31 Cyclopropyl-methyl-aminomethyl at pyrrolidine C2
2-{3-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol - C₁₁H₂₄N₂O 200.33 Isopropyl-methyl-aminomethyl at pyrrolidine C3
2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol 1354008-29-9 C₁₁H₂₄N₂O 200.33 (S)-1-methyl-pyrrolidin-2-ylmethyl substituent
2-((2-Methoxyethyl)(methyl)amino)ethanol (from ) - C₆H₁₅NO₂ 133.19 Methoxyethyl-methyl-amine substituent

Substituent Effects: Cyclopropyl vs. Isopropyl (CAS 1353947-12-2 vs. 865376-76-7)

  • Cyclopropyl analog : The cyclopropyl group introduces rigidity and increased ring strain compared to the branched isopropyl group. This modification likely reduces lipophilicity (logP) and enhances metabolic stability due to steric hindrance .

Positional Isomerism: C2 vs. C3 Substitution

The positional shift of the isopropyl-methyl-aminomethyl group from pyrrolidine C2 to C3 (as in the unnamed C3 analog from ) alters spatial orientation.

Stereochemical Influence (CAS 1354008-29-9)

The (S)-1-methyl-pyrrolidin-2-ylmethyl substituent in 2-[Isopropyl-((S)-1-methyl-pyrrolidin-2-ylmethyl)-amino]-ethanol introduces enantioselectivity. Stereochemistry at this position may significantly affect pharmacological activity, as seen in chiral drugs where one enantiomer exhibits higher efficacy or reduced toxicity .

Ethanolamine Backbone Comparison ()

2-((2-Methoxyethyl)(methyl)amino)ethanol shares the ethanolamine core but replaces the pyrrolidine ring with a methoxyethyl group. This simplification reduces molecular complexity and may enhance aqueous solubility (due to the methoxy group) but limit conformational diversity for target engagement .

Research Implications and Limitations

While structural data for these compounds are well-documented, evidence gaps exist regarding biological activity, pharmacokinetics, and exact synthetic methodologies for the target compound. Further comparative studies could explore:

  • Structure-Activity Relationships (SAR) : Systematic evaluation of substituent effects on receptor binding or enzymatic inhibition.
  • Metabolic Stability : Comparative in vitro assays (e.g., microsomal stability) between isopropyl and cyclopropyl analogs.
  • Stereoselective Synthesis : Development of enantioselective routes for analogs like CAS 1354008-29-9 to assess pharmacological advantages.

This analysis underscores the importance of subtle structural modifications in dictating the functional profile of ethanolamine derivatives, with implications for medicinal chemistry and drug design.

Biological Activity

The compound 2-{2-[(Isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanol (CAS No. 1354018-85-1) is a pyrrolidine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, synthesis, and relevant case studies.

  • Molecular Formula : C11H24N2O
  • Molecular Weight : 200.32 g/mol
  • Structure : The compound features a pyrrolidine ring substituted with an isopropyl-methyl-amino group and an ethanol moiety.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to pyrrolidine derivatives. For instance, research has shown that certain pyrrolidine-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
11gMRSA4.9 µM
11kE. coli17 µM
This compoundTBDTBD

Note: Further studies are needed to determine the specific MIC for the compound .

The mechanism by which pyrrolidine derivatives exert their antibacterial effects often involves interference with bacterial cell wall synthesis or function. The presence of the isopropyl-methyl-amino group may enhance membrane permeability, allowing for greater uptake of the compound into bacterial cells.

Case Studies

  • Synthesis and Evaluation : A study investigated a series of pyrrolidine derivatives, including those similar to this compound, focusing on their synthesis and biological evaluation against various bacterial strains. The results indicated that modifications in the amino group significantly affected antibacterial potency, with some derivatives showing promising results against resistant strains like MRSA .
  • In Vivo Studies : In vivo evaluations have demonstrated that certain pyrrolidine derivatives can effectively reduce bacterial load in infected animal models, indicating their potential as therapeutic agents .

Research Findings

The biological activity of this compound is still under investigation, but preliminary findings suggest it may possess notable antibacterial properties similar to other compounds in its class. The ongoing research aims to elucidate its full potential and mechanisms.

Table 2: Summary of Research Findings

Study ReferenceFindings
Identified potent antibacterial activity in similar compounds.
Suggested modifications can enhance efficacy against resistant bacteria.
Demonstrated in vivo effectiveness in reducing bacterial infections.

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